molecular formula C7H5FN2O B598416 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1203499-60-8

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B598416
CAS No.: 1203499-60-8
M. Wt: 152.128
InChI Key: AQUOCUZXCLCYDQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have different functional groups attached to the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific fluorine substitution at the 5-position, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold in drug discovery .

Biological Activity

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol is a fluorinated heterocyclic compound with significant biological activity, primarily targeting fibroblast growth factor receptors (FGFRs). This article explores its mechanisms of action, biochemical properties, and therapeutic potential based on diverse research findings.

Overview of the Compound

  • Chemical Formula : C7H5FN2O
  • Molecular Weight : 152.13 g/mol
  • CAS Number : 1203499-60-8

This compound is known for its role in inhibiting FGFR signaling pathways, which are crucial in various cellular processes including proliferation and apoptosis.

Target Interaction

The primary mechanism of action involves the inhibition of FGFRs. This compound binds to these receptors, leading to the following outcomes:

  • Decreased Cell Proliferation : Inhibition of FGFR activity results in reduced cell growth.
  • Increased Apoptosis : The compound promotes programmed cell death in cancer cells by disrupting critical signaling pathways such as RAS-MEK-ERK and PI3K-Akt pathways .

This compound has been characterized by several biochemical properties:

  • Cellular Effects : Studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis through its interaction with FGFRs .

Table 1: Summary of Biological Activities

Biological ActivityDescription
FGFR InhibitionBlocks FGFR activity, reducing cell proliferation and inducing apoptosis.
Antiviral ActivityActs as a PB2 inhibitor in influenza virus replication .
Cancer Cell Line EffectsDemonstrated efficacy against breast cancer cell lines (4T1) and others.

Antiviral Properties

Recent studies have identified this compound derivatives as promising candidates for antiviral therapy. For instance, a derivative demonstrated an effective binding affinity to the PB2 subunit of the influenza virus RNA-dependent RNA polymerase, showcasing potential as an antiviral agent with an EC50 value of 1.025 μM .

Cancer Research Applications

In cancer research, this compound has been evaluated for its ability to inhibit tumor growth. A notable study indicated that derivatives of this compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting migration .

Properties

IUPAC Name

5-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUOCUZXCLCYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673624
Record name 5-Fluoro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-60-8
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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